2,3-Dimercaptosuccinic acid, (-)-
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Overview
Description
The compound with the Unique Ingredient Identifier (UNII) K853KBN17Q is known as 2,3-dimercaptosuccinic acid. This compound is a chelating agent, which means it has the ability to bind to heavy metals and facilitate their removal from the body. It is commonly used in the treatment of heavy metal poisoning, such as lead and mercury poisoning.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-dimercaptosuccinic acid can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with thiourea, followed by hydrolysis. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C
Solvent: Water or ethanol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of 2,3-dimercaptosuccinic acid often involves large-scale batch reactors. The process includes:
Raw Materials: Maleic anhydride and thiourea
Reaction Conditions: Controlled temperature and pH to optimize yield
Purification: Crystallization and filtration to obtain pure 2,3-dimercaptosuccinic acid
Chemical Reactions Analysis
Types of Reactions
2,3-dimercaptosuccinic acid undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can reduce metal ions by forming stable complexes.
Substitution: The carboxyl groups can participate in esterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Metal ions such as lead or mercury in aqueous solutions.
Substitution: Alcohols and acids in the presence of catalysts like sulfuric acid.
Major Products
Oxidation: Disulfides of 2,3-dimercaptosuccinic acid.
Reduction: Metal complexes with 2,3-dimercaptosuccinic acid.
Substitution: Esters of 2,3-dimercaptosuccinic acid.
Scientific Research Applications
2,3-dimercaptosuccinic acid has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to study metal ion interactions.
Biology: Investigated for its role in detoxifying heavy metals in biological systems.
Medicine: Used in clinical settings to treat heavy metal poisoning.
Industry: Employed in processes requiring the removal of heavy metals from waste streams.
Mechanism of Action
The mechanism by which 2,3-dimercaptosuccinic acid exerts its effects involves the formation of stable complexes with heavy metals. The thiol groups in the compound bind to metal ions, forming a chelate complex that is more easily excreted from the body. This process involves:
Molecular Targets: Heavy metal ions such as lead, mercury, and arsenic.
Pathways Involved: The chelate complexes are excreted through the kidneys, reducing the metal burden in the body.
Comparison with Similar Compounds
2,3-dimercaptosuccinic acid can be compared with other chelating agents such as:
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent, but with a broader range of metal ion affinities.
Dimercaprol: Used for treating arsenic and mercury poisoning, but less effective for lead.
Penicillamine: Effective for copper poisoning, but has more side effects compared to 2,3-dimercaptosuccinic acid.
Uniqueness
2,3-dimercaptosuccinic acid is unique due to its high specificity for heavy metals and its relatively low toxicity, making it a preferred choice for treating heavy metal poisoning.
Properties
CAS No. |
27887-84-9 |
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Molecular Formula |
C4H6O4S2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |
InChI |
InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |
InChI Key |
ACTRVOBWPAIOHC-LWMBPPNESA-N |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |
Canonical SMILES |
C(C(C(=O)O)S)(C(=O)O)S |
Origin of Product |
United States |
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